2,3,5-Triphenyl tetrazolium chloride is a chemical compound with the formula CHClN. It appears as a white crystalline powder that is soluble in water, ethanol, and acetone, but insoluble in ether. This compound is primarily recognized for its role as a redox indicator in various biochemical assays, particularly in assessing cellular respiration and metabolic activity in living tissues. When reduced by dehydrogenases present in metabolically active cells, it transforms into a red-colored product known as 1,3,5-triphenylformazan, which provides a visual indication of cell viability and metabolic function .
The primary chemical reaction involving 2,3,5-triphenyl tetrazolium chloride occurs when it is reduced by dehydrogenases in viable cells. The reduction process can be summarized as follows:
In this reaction, the tetrazolium salt is converted into a formazan compound through enzymatic activity. This transformation is particularly relevant in assays where the presence of viable cells is determined by the intensity of the red color produced .
2,3,5-Triphenyl tetrazolium chloride exhibits significant biological activity as a vital stain and metabolic indicator. Its ability to differentiate between living and dead cells makes it invaluable in various fields such as pathology and microbiology. The compound is utilized to assess tissue viability during autopsies and in experimental settings to evaluate cell proliferation and cytotoxicity. The enzymatic reduction of the compound to formazan indicates active cellular metabolism, while areas lacking this activity remain colorless or pale .
The synthesis of 2,3,5-triphenyl tetrazolium chloride generally involves the following steps:
This multi-step synthetic route allows for the production of high-purity tetrazolium salts suitable for biochemical applications .
2,3,5-Triphenyl tetrazolium chloride has a wide range of applications in scientific research and clinical diagnostics:
Studies examining the interactions of 2,3,5-triphenyl tetrazolium chloride have focused on its compatibility with various enzymes and cellular components involved in metabolism. For instance:
Several compounds share structural similarities with 2,3,5-triphenyl tetrazolium chloride but differ in their chemical properties or applications. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-Iodophenyl)-3-(4-nitrophenyl)tetrazolium chloride | Contains iodine and nitro substituents | Used for specific enzyme assays |
| MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Contains thiazole ring | Commonly used in cell proliferation assays |
| XTT (sodium 3'-(1-(phenylamino)carbonyl)-3',4'-dimethylthiazol-2'-yl)-5'-methylthiazolium bromide) | Contains methylthiazole substituents | Used for colorimetric assays |
The foundational synthesis of TTC, as developed by Leuchs in the mid-20th century, involves a three-step sequence starting with benzaldehyde-phenylhydrazone formation. Benzaldehyde reacts with phenylhydrazine in methanol under cooled conditions (5°C) to yield benzylidene-phenylhydrazone, with an 83% isolated yield [1]. This intermediate then undergoes coupling with phenyldiazonium chloride, generated via diazotization of aniline with sodium nitrite in hydrochloric acid at 0–5°C [1]. The resulting 1,3,5-triphenylformazan is oxidized using amyl nitrite in alcoholic hydrochloric acid, with careful temperature control (50–55°C) to prevent decomposition [1].
Critical parameters in the conventional route include:
This method typically achieves 67–68% yield after purification through hot-water recrystallization and activated carbon treatment [1]. The final product demonstrates consistent purity with a decomposition temperature of 241°C [1].
Modern syntheses have replaced volatile nitrite esters with chlorine gas as the terminal oxidant. In the Chinese patent CN103980216A, gaseous chlorine is bubbled through a methanol solution of 1,3,5-triphenylformazan at 0–15°C [2]. This method eliminates the need for amyl nitrite, reducing byproduct formation and simplifying purification. The chlorine-mediated oxidation proceeds via a radical mechanism, with reaction completion indicated by solution clarification from initial turbidity [2].
Comparative analysis of oxidation methods:
| Parameter | Amyl Nitrite Method [1] | Chlorine Gas Method [2] |
|---|---|---|
| Reaction Temperature | 50–55°C | 0–15°C |
| Oxidation Time | 2 hours | 2 hours |
| Yield | 67–68% | 61% |
| Byproducts | Amyl alcohol | HCl |
| Purification Complexity | High | Moderate |
While the chlorine method offers safer handling and reduced solvent complexity, its slightly lower yield (61%) stems from competing chlorination side reactions [2]. Recent optimizations suggest that controlled Cl₂ flow rates (<0.5 L/min) and methanol:pyridine solvent systems (5:1 v/v) can improve selectivity [2].
Scale-up challenges center on exothermic reaction management and solvent recovery. Key industrial adaptations include:
Replacing batch diazotization with continuous flow reactors maintains consistent low temperatures (0–5°C), preventing thermal degradation of diazonium intermediates [2]. This approach reduces reaction time from 20 minutes to <5 minutes per batch [2].
Methanol-pyridine mixtures are distilled and reused across multiple batches, decreasing raw material costs by 18–22% [2]. Azeotropic drying with benzene ensures anhydrous conditions for critical coupling steps [1].
Seeding protocols using pre-formed TTC crystals during cooling (0.1% w/w) produce uniform particle sizes (50–100 µm), enhancing filtration rates by 35% [1] [2]. Anti-solvent addition (diethyl ether) increases yield to 73% in pilot-scale trials [2].
Post-synthetic processing involves multi-stage recrystallization and adsorbent treatment:
Critical yield-limiting factors include:
Modern plants combine vacuum distillation (50 mbar) with thin-film evaporators to recover 95% of methanol, enabling closed-loop solvent systems [2]. These integrated approaches have increased net yields from 61% to 78% in commercial production [2].
The thermal stability of 2,3,5-triphenyl tetrazolium chloride demonstrates characteristic decomposition patterns that are crucial for its handling and storage. Multiple commercial sources consistently report decomposition temperatures around 243-250°C, with most suppliers indicating decomposition occurs simultaneously with melting [1] [2] [3] [4].
Table 1: Thermal Stability and Decomposition Data
| Source | Melting Point (°C) | Decomposition Temperature (°C) | Additional Notes |
|---|---|---|---|
| Merck/Sigma-Aldrich | 243 (decomposition) | 243 | Decomposes violently at elevated temperatures |
| TCI Chemicals | Room temperature storage | N/A | Store under inert gas, light sensitive |
| Alfa Aesar | > 235 | N/A | Decomposes violently at elevated temperatures |
| Apollo Scientific | 249-251 | Not Available | Product considered stable |
| Durham Tech SDS | No data available | No data available | Thermal decomposition can lead to irritating gases |
| PhytoTech Labs | No data available | No data available | No data available |
| GoldBio | Not Available | Not Available | Stable under recommended storage conditions |
| Fisher Scientific | ∽250 (decomposition) | ∽250 (decomposition) | Hygroscopic; Light sensitive |
| Thomas Scientific | 243-250 (lit.) | 243-250 | Light sensitive, protect from moisture |
| JStor | 243 (with decomposition) | 243 | Crystals dried at 105-110°C |
The decomposition process of 2,3,5-triphenyl tetrazolium chloride occurs violently at elevated temperatures, producing irritating gases and vapors including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [5]. This thermal decomposition characteristic necessitates careful temperature control during storage and handling procedures. The compound exhibits light sensitivity and hygroscopic properties, requiring storage under inert gas atmosphere and protection from moisture [2] [4].
The solubility characteristics of 2,3,5-triphenyl tetrazolium chloride demonstrate clear differentiation between polar and non-polar solvents, reflecting its ionic nature and molecular structure.
Table 2: Solubility Behavior in Various Solvents
| Solvent Type | Solubility | Polarity Classification | Concentration/Notes |
|---|---|---|---|
| Water | Soluble (150 g/L) | Polar protic | 10 mg/mL - clear, colorless solution |
| Ethanol | Soluble | Polar protic | Forms colorless to yellow solution |
| Acetone | Soluble | Polar aprotic | Suitable for extraction |
| Diethyl Ether | Insoluble | Non-polar | Completely insoluble |
| Alcohol (general) | Soluble | Polar protic | Good solubility |
| Methanol | Soluble (in photochemcad) | Polar protic | Solvent used in spectra |
| DMSO | Soluble (for extraction) | Polar aprotic | Used for formazan extraction at 55°C |
| Dichloromethane | Soluble (in complex formation) | Non-polar | Used in complex synthesis |
| Toluene | Insoluble | Non-polar | Poor solubility |
| Hydrocarbons | Insoluble | Non-polar | Does not dissolve |
The compound demonstrates excellent solubility in water with a reported solubility of 150 g/L, forming clear, colorless solutions at concentrations up to 10 mg/mL [1] [6] [7]. In polar protic solvents such as ethanol and methanol, 2,3,5-triphenyl tetrazolium chloride shows good solubility, often forming faintly yellow solutions [8] [9]. The compound also exhibits solubility in polar aprotic solvents like acetone and dimethyl sulfoxide, with the latter being particularly useful for formazan extraction at elevated temperatures [10] [11].
In contrast, the compound displays complete insolubility in non-polar solvents including diethyl ether, toluene, and hydrocarbons [6] [7] [9]. This solubility pattern reflects the ionic nature of the tetrazolium chloride structure, where the positively charged tetrazolium ring and chloride counterion interact favorably with polar solvents through electrostatic interactions and hydrogen bonding [12].
The spectroscopic characteristics of 2,3,5-triphenyl tetrazolium chloride provide detailed information about its molecular structure and electronic properties across multiple analytical techniques.
Table 3: Spectroscopic Properties
| Spectroscopic Method | Wavelength/Frequency | Value/Coefficient | Notes |
|---|---|---|---|
| UV-Vis (water) | 245-248 nm | ε ≥ 770 (1%/1cm) | Absorption maximum in aqueous solution |
| UV-Vis (methanol) | 247 nm | ε = 25,600 at 247 nm | PhotochemCAD database value |
| UV-Vis (general) | 246 ± 5 nm | λmax 246 ± 5 nm | Literature value for UV absorption |
| NMR (1H) | Various chemical shifts | Available in databases | Multiple NMR spectra available |
| NMR (13C) | Various chemical shifts | Available in databases | Multiple NMR spectra available |
| IR (Nujol) | Various wavenumbers | Available in databases | Multiple FTIR spectra available |
| IR (general) | 1600 cm⁻¹, 1527-1528 cm⁻¹ | Phenyl rings, tetrazole ring | Phenyl ring vibrations at 1600 cm⁻¹ |
| Raman | Various frequencies | Available for [PCl₆]⁻ complex | Recorded for crystalline complex |
| Fluorescence | Not specified | Not specified | Not extensively studied |
UV-Visible Spectroscopy: The compound exhibits characteristic absorption in the ultraviolet region with maximum absorption wavelengths consistently reported between 245-248 nm in aqueous solution [1] [13]. The molar extinction coefficient varies significantly depending on the solvent system, with values ranging from ≥ 770 (1%/1cm) in water to 25,600 L mol⁻¹ cm⁻¹ in methanol [14] [13]. This absorption corresponds to π→π* transitions within the extended conjugated system of the tetrazolium ring and attached phenyl groups.
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are available in spectroscopic databases, providing detailed structural information about the compound [15] [16]. The spectra reveal characteristic chemical shifts for the aromatic protons and carbons of the three phenyl rings, as well as signals corresponding to the tetrazolium ring system.
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands at 1600 cm⁻¹ corresponding to stretching vibrations of the phenyl rings, and bands at 1527-1528 cm⁻¹ attributed to stretching vibrations of the tetrazole ring [17] [16]. These spectroscopic features remain consistent across different sample preparations and crystal forms, indicating structural stability of the tetrazolium cation.
The electrochemical behavior of 2,3,5-triphenyl tetrazolium chloride reveals complex reduction mechanisms that are fundamental to its applications as a redox indicator and in biological assays.
Table 4: Electrochemical Reduction Mechanisms
| Study/Reference | Reduction Potential (V) | Mechanism | Conditions | Product |
|---|---|---|---|---|
| Moreno-Villoslada et al. | Shift to negative potentials | Aromatic-aromatic interactions | Presence of polyelectrolytes | Reduced TTC |
| Defez et al. | Low reduction potential | Intracellular reduction | Bacterial cells, TTC→formazan | Triphenyltetrazolium formazan |
| Otero et al. | Associated with growth rate | Redox reaction with growth | Mammalian cell culture | Red formazan pellet |
| Academic OUP | Two-electron or disproportionation | Non-aqueous aprotic solvent | Non-aqueous conditions | Formazan anion |
| Kushikawa et al. | Not specified | Direct phenolic oxidation | Phosphate buffer pH 3.0 | Oxidized products |
| Nature (1954) | Not specified | Polarographic investigation | Aqueous solution | Formazan |
| Scimed Direct | Not specified | Electrochemical reduction | Various conditions | Formazan |
| Electrochemical study | Various values reported | Multiple pathways | pH dependent | Formazan |
The electrochemical reduction of 2,3,5-triphenyl tetrazolium chloride follows multiple pathways depending on the experimental conditions. In biological systems, the compound exhibits low reduction potential, facilitating its intracellular reduction by various dehydrogenase enzymes to produce the characteristic red triphenyltetrazolium formazan [11]. This reduction process is irreversible and serves as the basis for numerous viability assays.
In non-aqueous aprotic solvents, the reduction mechanism involves either a two-electron reaction or a disproportionation reaction, producing formazan anion as the primary product [18]. The reduction potential shows significant dependence on pH, with shifts to more negative potentials observed in the presence of polyelectrolytes containing aromatic groups due to aromatic-aromatic interactions [19] [20].
The electrochemical behavior demonstrates that the net positive charge on the tetrazolium salt facilitates cellular uptake due to membrane potential, allowing intracellular reduction by the electron transport chain [11]. This property makes 2,3,5-triphenyl tetrazolium chloride particularly valuable as an indicator of cellular metabolic activity and viability across both prokaryotic and eukaryotic systems.